8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one, also known as 8-hydroxy-7-methoxycoumarin or daphnetin-7-methyl ether, belongs to the class of organic compounds known as hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the coumarin skeleton. 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one is primarily located in the cytoplasm. Outside of the human body, 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one can be found in green vegetables. This makes 8-hydroxy-7-methoxy-2H-1-benzopyran-2-one a potential biomarker for the consumption of this food product.
8-Hydroxy-7-methoxycoumarin
CAS No.: 19492-03-6
Cat. No.: VC21320978
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19492-03-6 |
---|---|
Molecular Formula | C10H8O4 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | 8-hydroxy-7-methoxychromen-2-one |
Standard InChI | InChI=1S/C10H8O4/c1-13-7-4-2-6-3-5-8(11)14-10(6)9(7)12/h2-5,12H,1H3 |
Standard InChI Key | KIGCGZUAVODHMD-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1)C=CC(=O)O2)O |
Canonical SMILES | COC1=C(C2=C(C=C1)C=CC(=O)O2)O |
Melting Point | 173-174°C |
Chemical Identity and Structure
8-Hydroxy-7-methoxycoumarin is characterized by its specific substitution pattern on the coumarin scaffold, featuring a hydroxyl group at position 8 and a methoxy group at position 7. This arrangement creates a distinctive electronic distribution that influences its chemical behavior and interactions with biological systems .
Chemical Identifiers
The compound can be identified through various chemical registries and nomenclature systems, as summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 19492-03-6 |
Molecular Formula | C10H8O4 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | 8-hydroxy-7-methoxychromen-2-one |
MDL Number | MFCD00075652 |
InChI Key | KIGCGZUAVODHMD-UHFFFAOYSA-N |
PubChem CID | 146487 |
SMILES | COC1=C(C2=C(C=C1)C=CC(=O)O2)O |
Beilstein Reference | 168393 |
These identifiers serve as critical reference points for researchers working with this compound, ensuring accurate identification across different chemical databases and literature sources .
Synonyms and Alternative Names
The compound is known by several alternative names in scientific literature:
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Daphnetin methyl ether
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Daphnetin 7-Methyl ether
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7-Methoxy-8-hydroxycoumarin
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8-Hydroxy-7-methoxy-2H-chromen-2-one
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8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
The variety of nomenclature reflects the compound's presence across different research domains and historical naming conventions in coumarin chemistry.
Physical and Chemical Properties
Understanding the physical and chemical properties of 8-Hydroxy-7-methoxycoumarin is essential for its identification, purification, and application in research settings.
Physical Characteristics
8-Hydroxy-7-methoxycoumarin presents distinctive physical properties that are important for its characterization:
Property | Value | Determination Method |
---|---|---|
Physical State | Solid | - |
Melting Point | 175-177°C (Fisher) or 176°C (ChemicalBook) | Experimental |
Boiling Point | 381.9±42.0°C | Predicted |
Density | 1.377 g/cm³ | - |
Odor | Odorless | Empirical |
The melting point range is particularly important for confirming the identity and purity of synthesized or isolated samples of the compound .
Chemical Reactivity Parameters
The chemical behavior of 8-Hydroxy-7-methoxycoumarin is influenced by several key parameters:
Parameter | Value | Method |
---|---|---|
LogP | 0.620 | Estimated |
pKa | 7.78±0.20 | Predicted |
The estimated LogP value suggests moderate lipophilicity, which may influence the compound's membrane permeability and bioavailability in biological systems. The predicted pKa value indicates that the hydroxyl group at position 8 has moderate acidity, potentially affecting its ionization state under physiological conditions .
Analytical Methods and Characterization
Reliable analytical methods are essential for the identification, quantification, and quality control of 8-Hydroxy-7-methoxycoumarin in research and development settings.
Spectroscopic Identification
Several spectroscopic techniques are applicable for the structural characterization of 8-Hydroxy-7-methoxycoumarin:
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UV-Visible Spectroscopy: Coumarins typically exhibit characteristic absorption bands due to their conjugated systems, which can serve as a preliminary identification method.
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Infrared (IR) Spectroscopy: Can identify the key functional groups present in the molecule, including the hydroxyl, methoxy, and lactone carbonyl groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information, with characteristic signals for the aromatic protons, methoxy group, and lactone structure.
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Mass Spectrometry: Provides molecular weight confirmation (expected m/z 192 for the molecular ion) and characteristic fragmentation patterns.
Biological Activities and Applications
The limited information available in the search results suggests that 8-Hydroxy-7-methoxycoumarin possesses biological activities that may be relevant for various applications.
Antimicrobial Properties
Research by Yang Ji-Yeon and colleagues indicates that 8-Hydroxy-7-methoxycoumarin exhibits antimicrobial effects against foodborne pathogens. The study suggests that the mechanism of action may be associated with effects on membrane permeability of the target microorganisms .
This finding is significant as it positions 8-Hydroxy-7-methoxycoumarin as a potential candidate for natural food preservatives or as a lead compound for developing novel antimicrobial agents in food safety applications.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 8-Hydroxy-7-methoxycoumarin and its biological activities is crucial for developing related compounds with enhanced properties.
Key Structural Features
The biological activities of 8-Hydroxy-7-methoxycoumarin can be attributed to several key structural features:
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Coumarin Core: The benzopyrone scaffold serves as the fundamental structure responsible for many biological activities.
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Hydroxyl Group at Position 8: This functional group can participate in hydrogen bonding interactions with biological targets and may contribute to antioxidant properties.
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Methoxy Group at Position 7: This substituent alters the electronic distribution within the molecule and may influence its lipophilicity and membrane permeability.
The specific arrangement of these groups creates a unique electronic and steric environment that determines the compound's interactions with biological macromolecules such as proteins and nucleic acids.
Research Applications and Future Directions
Current research suggests several promising applications and future research directions for 8-Hydroxy-7-methoxycoumarin.
Food Science Applications
The demonstrated antimicrobial activity against foodborne pathogens positions 8-Hydroxy-7-methoxycoumarin as a potential natural preservative in food science applications. Further research may focus on:
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Determining minimum inhibitory concentrations against a broader range of food spoilage microorganisms
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Assessing the stability and efficacy of the compound in various food matrices
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Evaluating potential synergistic effects with other natural preservatives
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Developing delivery systems to enhance the compound's applicability in food products
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